![molecular formula C7H16ClNO2 B596820 (R)-3-Amino-5-methylhexanoic acid hydrochloride CAS No. 1276055-44-7](/img/structure/B596820.png)
(R)-3-Amino-5-methylhexanoic acid hydrochloride
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Overview
Description
“®-3-Amino-5-methylhexanoic acid hydrochloride” is a complex organic compound. It likely contains an amino group (-NH2), a methyl group (-CH3), and a hexanoic acid group (a six-carbon chain ending with a carboxylic acid, -COOH). The “®” indicates the absolute configuration of the chiral center in the molecule .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a chiral center, given the “®” designation in its name. This means the molecule cannot be superimposed on its mirror image .Chemical Reactions Analysis
Amino acids, which this compound is, can undergo a variety of chemical reactions. They can act as both acids and bases, and can participate in peptide bond formation when building proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as solubility, melting point, boiling point, and reactivity would be determined by the functional groups present in the molecule .Scientific Research Applications
Nonlinear Optical Material Development
D-beta-homoleucine-HCl: has potential applications in the development of nonlinear optical materials. These materials are crucial for various optoelectronic devices due to their ability to alter the frequency of light. The stability and structure of D-beta-homoleucine-HCl make it a candidate for creating semi-organic single crystals, which are valued in the generation of terahertz pulses and photonic applications .
Peptide Synthesis
The compound’s resistance to proteases and peptidases makes it an excellent building block for peptide synthesis. It can be used to create peptides with enhanced stability, which is beneficial for therapeutic peptides that require resistance to enzymatic degradation .
Chiral Resolution Agents
D-beta-homoleucine-HCl: can serve as a chiral resolution agent. Its unique structure allows for the separation of enantiomers, which is a critical process in the pharmaceutical industry to ensure the production of a specific desired isomer .
Biochemical Research
In biochemical research, D-beta-homoleucine-HCl can be used to study protein structure and function. Its incorporation into polypeptides can help in understanding protein folding and stability due to its unique side-chain branching .
Organic Synthesis
This compound can be utilized in organic synthesis to introduce amino functionalities into organic molecules. Its stability under various conditions makes it a versatile reagent for synthesizing complex organic compounds .
Enzyme Inhibition Studies
Due to its structural similarity to natural amino acids, D-beta-homoleucine-HCl can act as an inhibitor or substrate analogue in enzymatic reactions. This application is particularly useful in the study of metabolic pathways and enzyme mechanisms .
Material Science
In material science, D-beta-homoleucine-HCl can be used to modify the properties of polymers and create new materials with desired mechanical and chemical properties. Its incorporation into polymers can enhance stability and durability .
Therapeutic Agent Development
Finally, the inherent stability of D-beta-homoleucine-HCl to metabolic processes makes it a potential candidate for the development of therapeutic agents. It could be used to create more stable drug molecules that are resistant to degradation in the body .
Safety and Hazards
properties
IUPAC Name |
(3R)-3-amino-5-methylhexanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYPYHWONGEFQ-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674223 |
Source
|
Record name | (3R)-3-Amino-5-methylhexanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-5-methylhexanoic acid hydrochloride | |
CAS RN |
1276055-44-7 |
Source
|
Record name | (3R)-3-Amino-5-methylhexanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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